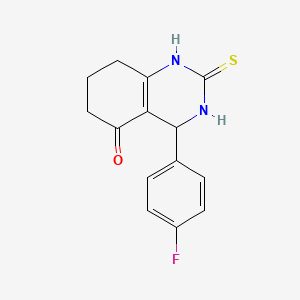

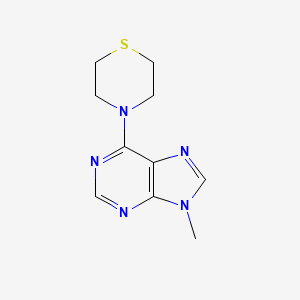

![molecular formula C19H22BClO3 B2738387 1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246811-63-0](/img/structure/B2738387.png)

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling . They are known for their mild and functional group tolerant reaction conditions, making them relatively stable, readily prepared, and generally environmentally benign .

Synthesis Analysis

The synthesis of 1,3,2-dioxaborolane derivatives often involves the use of transition metal catalysts. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes . Another example is the synthesis of a chiral 1,3,2-dioxaborolane from 2a,3a-dihydroxycativic acid, a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC .Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives typically includes a boron atom forming covalent bonds with diols, creating 5- or 6-membered cyclic boronate esters . The specific structure of “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can vary. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) . It is stored at 2-8°C .科学的研究の応用

Synthesis and Polymerization

One study explored the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, highlighting the use of a specific dioxaborolane derivative as a monomer. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating the significance of dioxaborolane derivatives in precise polymer synthesis (Yokozawa et al., 2011).

Chemistry of Silylene and Cycloadditions

The chemistry of silylene, particularly involving cycloadditions with heterodienes, was explored using methoxymethylsilylene generated from 1,2-dimethyltetramethoxydisilane. This research demonstrated the potential of silylene in forming various heterocyclic compounds, showcasing the versatility of dioxaborolane-related compounds in organic synthesis (Heinicke & Gehrhus, 1992).

Photoinitiated Polymerization

Another study utilized poly(methyl phenyl silane) in combination with addition-fragmentation agents for the photoinitiation of cationic polymerization of cyclic ethers and other monomers. This investigation underlines the role of dioxaborolane derivatives in initiating polymerization reactions under light, extending the spectral response and improving initiation efficiency (Hepuzer, Küçüktönbekiçi, & Yagcı, 2000).

Cyclic Peroxide Synthesis

Research on the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes and molecular oxygen highlighted the reactivity of 1,1-diphenylethylene and similar compounds towards forming cyclic peroxides. This study showcases the utility of dioxaborolane derivatives in the synthesis of cyclic peroxides, contributing to the understanding of their reactivity and potential applications in organic synthesis (Qian et al., 1992).

Electrophilic Boronation

The ortho-directed electrophilic boronation of a benzyl ketone to produce 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene and its derivatives demonstrates the applicability of dioxaborolane-related compounds in boronation reactions. This process offers insights into the preparation and reactions of boron heterocycles, expanding the scope of boron chemistry (Arcus et al., 1993).

作用機序

Safety and Hazards

While specific safety and hazard information for “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

The future directions of research involving 1,3,2-dioxaborolane derivatives could involve further exploration of their use in organic synthesis, particularly in Suzuki-Miyaura coupling and other transition metal-catalyzed carbon–carbon bond-forming reactions . The development of new synthesis methods and the exploration of new applications are also potential areas of future research.

特性

IUPAC Name |

2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDLCVLFAIIQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

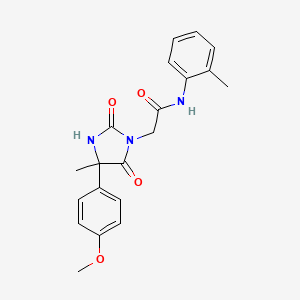

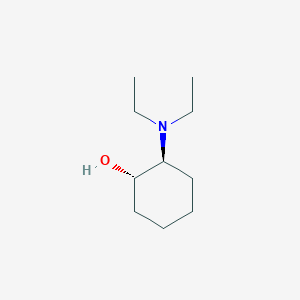

![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)

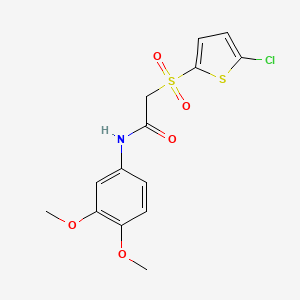

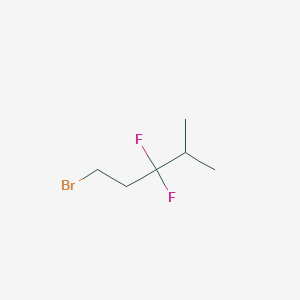

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)

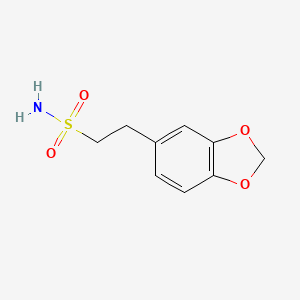

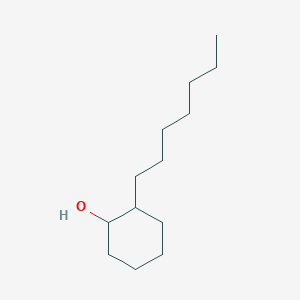

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)